3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
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Overview
Description
3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms and a piperazine moiety. This compound is of interest due to its potential pharmacological properties and its role in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1-(3-chlorophenyl)piperazine. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:
Starting Materials: 3,6-dichloropyridazine and 1-(3-chlorophenyl)piperazine.
Reaction Conditions: The reactants are stirred in ethanol and heated under reflux.
Product Formation: The desired product, this compound, is obtained after the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of reduced nitrogen-containing compounds.
Scientific Research Applications
3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying receptor-ligand interactions.
Pharmacology: Its potential pharmacological effects are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of the target compound.
1-(3-Chlorophenyl)piperazine: Another precursor used in the synthesis.
4-(4-Chlorophenyl)piperazin-1-yl]pyridazine: A structurally similar compound with potential pharmacological properties.
Uniqueness
3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring and the presence of the piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C14H13Cl3N4 |
---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C14H13Cl3N4/c15-10-2-1-3-11(8-10)20-4-6-21(7-5-20)12-9-13(16)18-19-14(12)17/h1-3,8-9H,4-7H2 |
InChI Key |
ZMJILNSFDUVOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
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